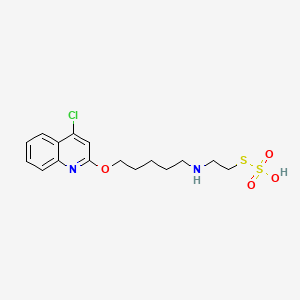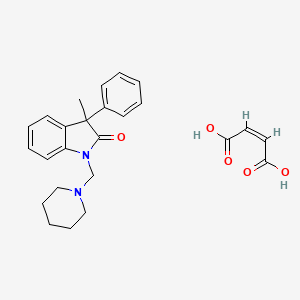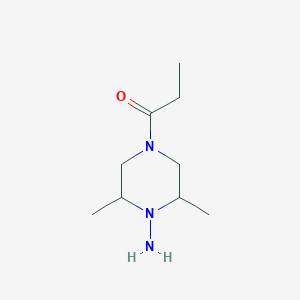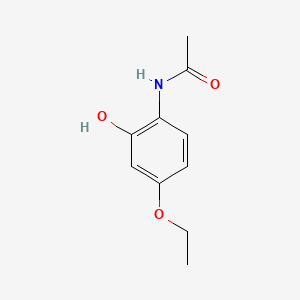![molecular formula C12H10B2O4 B13822744 4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(catecholato)diboron is an organoboron compound with the chemical formula (B_2(C_6H_4O_2)_2). It is a diboron molecule where two boron atoms are bonded to two catechol ligands. This compound is of significant interest in the field of organic chemistry due to its unique electronic properties and its role in various synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(catecholato)diboron can be synthesized through the reaction of catechol with boron trichloride in the presence of a base such as triethylamine. The reaction typically proceeds under an inert atmosphere to prevent the oxidation of the boron compound .
Industrial Production Methods
In industrial settings, the production of bis(catecholato)diboron often involves the use of diboron reagents such as bis(pinacolato)diboron. The process includes the formation of Lewis acid-base adducts, which are then converted into the desired diboron compound through various catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(catecholato)diboron undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: It can be reduced to form boron hydrides.
Substitution: The catechol ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(catecholato)diboron include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds .
Applications De Recherche Scientifique
Bis(catecholato)diboron has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which bis(catecholato)diboron exerts its effects involves the interaction of its boron atoms with various molecular targets. The compound’s Lewis acid character allows it to form adducts with Lewis bases, facilitating the cleavage of the B-B bond and the formation of new boron-containing compounds . The pathways involved in these reactions often include the formation of radical intermediates and the participation of transition metal catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: Another widely used diboron compound with similar reactivity but different ligand structure.
Bis(neopentyl glycolato)diboron: Similar in reactivity but with neopentyl glycol ligands instead of catechol.
Uniqueness
Bis(catecholato)diboron is unique due to its catechol ligands, which provide distinct electronic properties and reactivity compared to other diboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research contexts .
Propriétés
Formule moléculaire |
C12H10B2O4 |
|---|---|
Poids moléculaire |
239.8 g/mol |
Nom IUPAC |
2-(6,7-dihydro-1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H10B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-3,5-7H,4,8H2 |
Clé InChI |
UMPOIAWIDCLOHR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC2=C(O1)C=CCC2)B3OC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[(Z)-[2-(4-bromoanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13822683.png)
![P-[(5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxo-3-pyridyl)azo]-N-(2-ethylhexyl)benzamide](/img/structure/B13822684.png)
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)benzyl]aniline](/img/structure/B13822685.png)
![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)

![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole](/img/structure/B13822740.png)
![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
